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Introduction
Icofungipen (formerly known as PLD-118 and BAY 10-8888) is a novel, orally bioavailable

antifungal agent belonging to the β-amino acid class.[1][2] It represents a significant departure

from existing antifungal classes due to its unique mechanism of action, which involves the

inhibition of fungal protein synthesis.[1][3] This document provides a comprehensive technical

overview of the discovery, mechanism of action, and development history of icofungipen, with

a focus on the experimental data and methodologies that have defined its preclinical and

clinical profile.

Discovery and Origin
The development of icofungipen originated from studies on cispentacin, a natural cyclic β-

amino acid isolated from Bacillus cereus and Streptomyces setonii, which exhibited notable

anti-yeast activity.[3] In an effort to discover novel, orally active, and safe antifungal

compounds, cyclic β-amino acids were further investigated by Bayer AG. This research led to

the identification of (−)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid, which was

initially designated as BAY 10-8888.[1] The compound was subsequently licensed to

GlaxoSmithKline Research Centre Zagreb Ltd. (formerly PLIVA) and renamed PLD-118, with

the generic name icofungipen.[1][4]
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Mechanism of Action
Icofungipen's antifungal activity stems from its ability to disrupt protein biosynthesis in

susceptible fungi.[1][5] The compound is actively transported into yeast cells where it

competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][6] This inhibition prevents the

charging of tRNA with isoleucine, thereby halting protein translation and ultimately leading to

fungal cell growth inhibition.[6] Computational studies have shown that icofungipen binds

effectively to the active site of Candida albicans IleRS, with its carboxylic acid group orienting

towards the Connective Polypeptide (CP) core loop, leading to a more stable complex

compared to the natural substrate, isoleucine.[6]
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Diagram 1: Mechanism of action of icofungipen in fungal cells.
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Preclinical Development
In Vitro Activity
The in vitro antifungal activity of icofungipen has been evaluated against various Candida

species. A crucial aspect of this testing is the use of chemically defined growth media, as the

presence of free amino acids can compete with the uptake of the compound, leading to falsely

elevated Minimum Inhibitory Concentrations (MICs).[1][5]

Table 1: In Vitro Susceptibility of Candida albicans to Icofungipen

Strain(s) No. of Strains Medium Incubation
MIC Range
(µg/mL)

C. albicans 69
Yeast Nitrogen

Base
24h at 30-37°C 4 to 32[1][5]

C. albicans

PSCF 0440
1

Yeast Nitrogen

Base
24h 0.5 to 4[1]

C. albicans

ATCC 90028
1

Yeast Nitrogen

Base
24h 4 to 8[1]

C. albicans

PSCF 0085
1

Yeast Nitrogen

Base
24h 8 to 64[1]

C. albicans NIH

8621
1

Yeast Nitrogen

Broth-1%

Glucose

24h & 48h 0.5 (MIC-2)[3]

Experimental Protocol: In Vitro Susceptibility Testing
The MIC of icofungipen was determined using a broth microdilution method.[1][3]

Medium Preparation: A chemically defined medium, such as Yeast Nitrogen Base (YNB) or

Yeast Nitrogen Broth with 1% glucose (YNG), adjusted to a pH of 6 to 7, was used.[1][3] This

is critical to avoid competition for uptake by exogenous amino acids.

Inoculum Preparation:Candida albicans isolates were cultured on Sabouraud dextrose agar

plates. A suspension was prepared and adjusted to achieve a final inoculum of 50 to 100
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CFU/well in the microtiter plates.[1][5]

Drug Dilution: Icofungipen was dissolved in a suitable solvent (e.g., phosphate buffer) to

create a stock solution, from which serial dilutions were made in the assay medium.[1]

Incubation: The microtiter plates were incubated at 30 to 37°C for 24 to 48 hours.[1][3]

MIC Determination: The MIC was defined as the lowest concentration of the drug that

caused a significant inhibition of fungal growth (e.g., 50% inhibition, or MIC-2) compared to a

drug-free control well.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1674357?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1563551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1563551/
https://www.medchemexpress.com/icofungipen.html
https://journals.asm.org/doi/10.1128/aac.49.5.2084-2092.2005
https://pubmed.ncbi.nlm.nih.gov/16121691/
https://pubmed.ncbi.nlm.nih.gov/16940096/
https://pubmed.ncbi.nlm.nih.gov/16940096/
https://pubmed.ncbi.nlm.nih.gov/38444320/
https://pubmed.ncbi.nlm.nih.gov/38444320/
https://pubmed.ncbi.nlm.nih.gov/38444320/
https://www.benchchem.com/product/b1674357#icofungipen-discovery-and-development-history
https://www.benchchem.com/product/b1674357#icofungipen-discovery-and-development-history
https://www.benchchem.com/product/b1674357#icofungipen-discovery-and-development-history
https://www.benchchem.com/product/b1674357#icofungipen-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

